Osimertinib-13CD3
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Overview
Description
Osimertinib-13C,d3 is a labeled derivative of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is specifically designed for research purposes, incorporating stable isotopes of carbon-13 and deuterium. Osimertinib itself is known for its efficacy in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations, such as T790M, L858R, and exon 19 deletions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Osimertinib-13C,d3 involves the incorporation of carbon-13 and deuterium into the Osimertinib molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Osimertinib-13C,d3 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Osimertinib-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs. Substitution reactions can result in various substituted derivatives of Osimertinib-13C,d3 .
Scientific Research Applications
Osimertinib-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic and metabolic studies to understand the behavior of Osimertinib in biological systems.
Biology: Employed in studies to investigate the interaction of Osimertinib with cellular targets and pathways.
Medicine: Utilized in preclinical and clinical research to evaluate the efficacy and safety of Osimertinib in treating NSCLC.
Industry: Applied in the development of new EGFR inhibitors and other targeted therapies .
Mechanism of Action
Osimertinib-13C,d3 exerts its effects by inhibiting the activity of mutant forms of EGFR, such as T790M, L858R, and exon 19 deletions. It binds covalently to the ATP-binding site of the EGFR, preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A first-generation EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Another first-generation EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity against EGFR mutations.
Dacomitinib: Another second-generation EGFR inhibitor with enhanced potency
Uniqueness of Osimertinib-13C,d3
Osimertinib-13C,d3 is unique due to its incorporation of stable isotopes, which makes it a valuable tool for research applications. Its ability to selectively inhibit mutant forms of EGFR while sparing wild-type EGFR reduces toxicity and enhances its therapeutic profile. This makes it a preferred choice for studying the pharmacokinetics, metabolism, and mechanism of action of Osimertinib .
Properties
Molecular Formula |
C28H33N7O2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-(trideuterio(113C)methyl)amino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i4+1D3 |
InChI Key |
DUYJMQONPNNFPI-JGWVFYFMSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CCN(C)C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
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